molecular formula C8H11NO3S B8554175 N-Ethyl-2-hydroxyl-benzenesulfonamide

N-Ethyl-2-hydroxyl-benzenesulfonamide

Cat. No.: B8554175
M. Wt: 201.25 g/mol
InChI Key: QNDCPQCFKPKEPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl-2-hydroxyl-benzenesulfonamide is a benzenesulfonamide derivative supplied for research use. Sulfonamides are characterized by the functional group R-S(=O)2-NR2, consisting of a sulfonyl group connected to an amine group . This class of compounds is significant in medicinal chemistry and has been incorporated into a great variety of bioactive molecules . Researchers value benzenesulfonamides as key scaffolds in drug discovery efforts. They serve as core structures in the development of inhibitors for various enzymes, such as carbonic anhydrase isoforms (CA I, II, IX, and XII), which are relevant targets for conditions like glaucoma, epilepsy, and cancer . Furthermore, sulfonamide-containing compounds have been explored as potential anticancer agents, showing promising in vitro activity against a range of human cancer cell lines, including lung, cervical, breast, and prostate cancers . The sulfonamide functional group can also act as a bioisostere, a strategy used in medicinal chemistry to modify lead compounds with the aim of improving their properties . In this context, the sulfonamide group can serve as a non-classical bioisostere for a carboxyl group, which can modulate the molecule's acidity and binding characteristics . The N-ethyl and 2-hydroxy substituents on this benzenesulfonamide core introduce specific steric and electronic properties, making it a valuable intermediate for further chemical exploration and synthesis of more complex molecules for biological evaluation. This product is intended for research applications only in laboratory settings.

Properties

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

N-ethyl-2-hydroxybenzenesulfonamide

InChI

InChI=1S/C8H11NO3S/c1-2-9-13(11,12)8-6-4-3-5-7(8)10/h3-6,9-10H,2H2,1H3

InChI Key

QNDCPQCFKPKEPD-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC=CC=C1O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-Ethyl-2-hydroxyl-benzenesulfonamide and its analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
This compound -OH (ortho) C₈H₁₁NO₃S ~217.25* High polarity due to -OH; potential for hydrogen bonding and increased solubility
N-Ethyl-2-nitrobenzenesulfonamide -NO₂ (ortho) C₈H₁₀N₂O₄S 230.24 Electron-withdrawing nitro group enhances stability and reactivity in electrophilic substitutions
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide -OCH₃ (ortho) C₁₅H₁₇NO₃S 291.37 Methoxy group provides moderate electron-donating effects; may reduce acidity compared to -OH
N-(phenylsulfonyl)-N-(2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)-2-(p-tolyl)ethyl)benzenesulfonamide Complex piperidinyloxy and tolyl groups Not provided Not provided Bulky substituents likely reduce solubility but enhance steric effects in enzyme inhibition

*Calculated based on analogous structures.

Key Comparative Insights:

Substituent Effects on Acidity and Reactivity :

  • The hydroxyl group in this compound is more acidic than the methoxy group in its analog , due to the stronger electron-withdrawing nature of -OH. This acidity could enhance interactions with biological targets, such as enzymes requiring proton donation.
  • The nitro group in N-Ethyl-2-nitrobenzenesulfonamide is strongly electron-withdrawing, which stabilizes the sulfonamide moiety and may increase resistance to hydrolysis compared to -OH or -OCH₃ derivatives.

Solubility and Polarity :

  • The hydroxyl group improves aqueous solubility via hydrogen bonding, whereas the methoxy and nitro analogs are likely less polar. However, nitro groups may confer better solubility in organic solvents.

Biological Activity :

  • Sulfonamides with bulky substituents (e.g., piperidinyloxy groups in compounds ) are often designed for targeted enzyme inhibition, leveraging steric hindrance. The hydroxyl derivative’s smaller size might favor broader antimicrobial activity but lower specificity.

Synthetic Methods :

  • Analogs like those in are synthesized via GP1 methods and purified via silica gel chromatography , a common approach for sulfonamides. The hydroxyl derivative may require protective-group strategies to prevent unwanted oxidation or side reactions.

Research Findings and Limitations

  • Biological Data Gaps : While sulfonamides are broadly bioactive , specific studies on this compound’s efficacy or toxicity are absent in the provided evidence.
  • Computational Predictions: Molecular modeling could further elucidate substituent effects on binding affinities or pharmacokinetics, leveraging known data from nitro and methoxy analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Ethyl-2-hydroxyl-benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology : Begin with sulfonylation of 2-hydroxyaniline derivatives using ethylating agents (e.g., ethyl chloride) under anhydrous conditions. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) is critical to isolate the product. Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .
  • Key Considerations : Control pH during sulfonamide formation to avoid hydrolysis. Use inert atmospheres (N₂/Ar) to prevent oxidation of the hydroxyl group.

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodology : Employ single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Refine structures using SHELXL (for small-molecule refinement) and validate with PLATON/ADDSYM to check for missed symmetry .
  • Data Interpretation : Analyze hydrogen-bonding networks (e.g., O–H···O/S interactions) using Mercury software. Compare bond lengths/angles with similar sulfonamides (e.g., N–S bond: ~1.62 Å) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 6.8–7.5 ppm) and sulfonamide NH (δ ~10.2 ppm).
  • IR : Identify key functional groups (e.g., S=O stretching at ~1150–1300 cm⁻¹, O–H at ~3400 cm⁻¹).
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ via ESI-MS .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological activity of this compound?

  • Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to optimize geometry and calculate electrostatic potential surfaces. Use docking simulations (AutoDock Vina) to assess interactions with biological targets (e.g., dihydropteroate synthase for antimicrobial activity) .
  • Validation : Cross-reference computed parameters (e.g., dipole moment, HOMO-LUMO gap) with experimental data from SCXRD or spectroscopy .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

  • Case Example : If NMR suggests a planar conformation but SCXRD shows torsional distortion, validate via:

  • Dynamic NMR to probe rotational barriers.
  • Hirshfeld Surface Analysis to quantify intermolecular interactions influencing solid-state conformation .
    • Tools : Use CCDC Mercury’s “Conformer Generator” to model flexibility and compare with experimental data.

Q. How to design experiments for evaluating the compound’s biological activity against resistant pathogens?

  • Protocol :

In vitro assays : Test minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.

Mechanistic Studies : Measure inhibition of dihydropteroate synthase via UV-Vis kinetics (ΔA₃₀₀ nm).

Synergy Screening : Combine with known antibiotics (e.g., trimethoprim) to assess potentiation effects .

  • Data Analysis : Apply Chou-Talalay method for synergy quantification (Combination Index <1 indicates synergy).

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